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molecular formula C7H5Cl2NO2 B105503 1,2-Dichloro-4-methyl-5-nitrobenzene CAS No. 7494-45-3

1,2-Dichloro-4-methyl-5-nitrobenzene

Cat. No. B105503
M. Wt: 206.02 g/mol
InChI Key: AOTWCYSQDSKAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227978B2

Procedure details

A mixture of 1,2-dichloro-4-methyl-5-nitrobenzene (2 g, 9.71 mmol) and DMF-DMA (3 g, 25.2 mmol) in DMF (50 mL) was stirred at 140° C. for 14 h. The dark solution was cooled to 0° C., and then added to a solution of NaIO4 (10.8 g, 50.5 mmol) in DMF/water (1:4, 25 mL) at 0° C. After stirring at room temperature for 8 h, the mixture was filtered and the cake was rinsed with ethyl acetate. The filtrate was diluted with ethyl acetate and washed with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1:20) to afford the desire product (480 mg, 23% yield, 2 steps)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([CH3:11])=[CH:4][C:3]=1[Cl:12].CN(C(OC)[O:17]C)C>CN(C=O)C.CN(C=O)C.O>[Cl:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]([CH:11]=[O:17])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl
Name
Quantity
3 g
Type
reactant
Smiles
CN(C)C(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
NaIO4
Quantity
10.8 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred at 140° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the cake was rinsed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether=1:20)
CUSTOM
Type
CUSTOM
Details
to afford the desire product (480 mg, 23% yield, 2 steps)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
ClC1=CC(=C(C=O)C=C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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